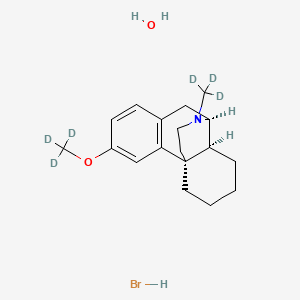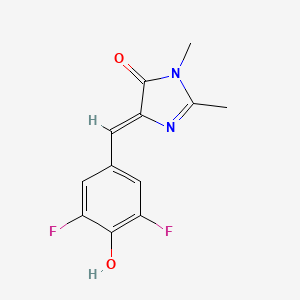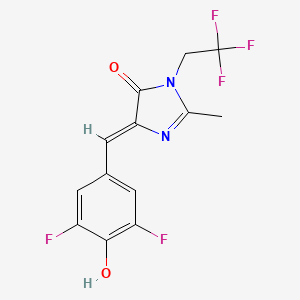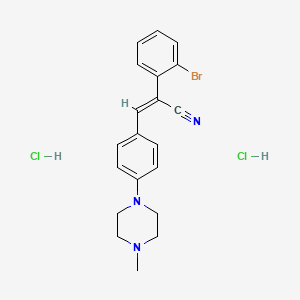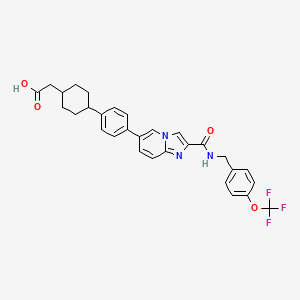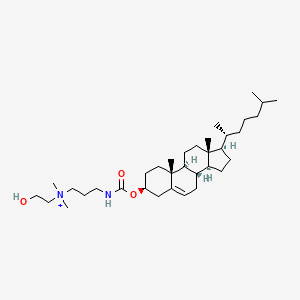
DMHAPC-Chol
Übersicht
Beschreibung
DMHAPC-Chol is a cationic cholesterol . It contains a biodegradable carbamoyl linker and a hydroxyethyl group in the polar amino head moiety . Liposomes containing DMHAPC-chol have been used for DNA plasmid delivery in vitro and in vivo in a B16-F10 mouse xenograft model . Liposomes containing DMHAPC-chol are cytotoxic to B16-F10 cells when used at lipid concentrations greater than 20 µM .
Synthesis Analysis
DMHAPC-Chol is synthesized as a novel cholesterol-based cationic lipid to promote DNA transfer in cells . This lipid contains a biodegradable carbamoyl linker and a hydroxyethyl group in the polar amino head moiety .Molecular Structure Analysis
The molecular weight of DMHAPC-Chol is 686.79, and its formula is C35H63IN2O3 . The SMILES representation of DMHAPC-Chol isCC@@H[H])C)OC(NCCCN+(CCO)C)=O)[H])[H])CCCC(C)C.[I-] . Chemical Reactions Analysis
DMHAPC-Chol can be used to deliver a siRNA against VEGF in A431 human epidermoid carcinoma cells and in MDAMB-231 human breast cancer cells . It has been used in transfection experiments concerning plasmids or siRNA .Physical And Chemical Properties Analysis
The molecular weight of DMHAPC-Chol is 686.79, and its formula is C35H63IN2O3 . The SMILES representation of DMHAPC-Chol isCC@@H[H])C)OC(NCCCN+(CCO)C)=O)[H])[H])CCCC(C)C.[I-] .
Wissenschaftliche Forschungsanwendungen
Briane et al. (2012) explored the use of DMHAPC-Chol in delivering siRNA to tumor cells. Their study found that liposomes made from DMHAPC-Chol and dioleoylphosphatidylethanolamine (DOPE) could effectively deliver VEGF siRNA to human cancer cell lines, resulting in significant silencing of VEGF expression. This suggests that DMHAPC-Chol could be a promising tool for gene therapy in cancer treatment (Briane et al., 2012).
Percot et al. (2004) synthesized DMHAPC-Chol as a novel cholesterol-based cationic lipid for DNA delivery. Their research showed that liposomes prepared from DMHAPC-Chol and DOPE demonstrated efficient DNA delivery with low cytotoxicity. The study also highlighted the importance of liposome conditioning in enhancing transfection efficiency, suggesting the potential of DMHAPC-Chol in gene therapy applications (Percot et al., 2004).
Zukünftige Richtungen
DMHAPC-Chol can be used in both transfection experiments concerning plasmids or siRNA . It can be used to deliver a siRNA against VEGF in A431 human epidermoid carcinoma cells and in MDAMB-231 human breast cancer cells . This suggests that DMHAPC-Chol could be further explored for its potential in gene therapy and drug delivery systems.
Eigenschaften
IUPAC Name |
3-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]propyl-(2-hydroxyethyl)-dimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H62N2O3/c1-25(2)10-8-11-26(3)30-14-15-31-29-13-12-27-24-28(16-18-34(27,4)32(29)17-19-35(30,31)5)40-33(39)36-20-9-21-37(6,7)22-23-38/h12,25-26,28-32,38H,8-11,13-24H2,1-7H3/p+1/t26-,28+,29+,30-,31+,32+,34+,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGXTDBNSSOEDB-SJTWHRLHSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCC[N+](C)(C)CCO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCC[N+](C)(C)CCO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H63N2O3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DMHAPC-Chol | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




